molecular formula C18H16N4O2 B1318655 Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate CAS No. 917392-54-2

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Cat. No.: B1318655
CAS No.: 917392-54-2
M. Wt: 320.3 g/mol
InChI Key: BECBKQYLJDEVDN-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is a complex organic compound with the molecular formula C18H16N4O2. It is an intermediate used in the synthesis of various pharmaceutical agents, particularly those targeting chronic myelogenous leukemia . This compound is characterized by its pyridinyl and pyrimidinyl groups, which contribute to its biological activity.

Mechanism of Action

Target of Action

The compound, also known as 4-METHYL-3-[[4-(3-PYRIDINYL)-2-PYRIMIDINYL]AMINO]BENZOIC ACID METHYL ESTER, is structurally similar to Imatinib . Imatinib is a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases . Therefore, it’s plausible that this compound may also target tyrosine kinases.

Mode of Action

Imatinib binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . Given the structural similarity, this compound might interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound could affect multiple biochemical pathways. Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival. Therefore, the inhibition of these enzymes can lead to the suppression of these signals, potentially leading to the death of cancer cells .

Pharmacokinetics

Imatinib is well absorbed in the gut and extensively distributed in the body

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation and induction of apoptosis in cancer cells, given its potential role as a tyrosine kinase inhibitor . This could lead to a decrease in tumor size and potentially the remission of the disease.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s solubility might be affected by the pH of the environment, which could in turn influence its bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosine kinases. This compound interacts with various enzymes and proteins, including the Abelson tyrosine kinase domain. The nature of these interactions involves hydrogen bonds, hydrophobic interactions, and π-π stacking . These interactions are essential for the compound’s inhibitory effects on tyrosine kinases, which are critical in regulating cell growth and survival.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inhibiting tyrosine kinases, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to inhibit angiogenesis and induce DNA cleavage, which are vital processes in cancer treatment . The inhibition of tyrosine kinases disrupts signaling pathways that promote cell proliferation and survival, thereby exerting cytotoxic effects on cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the Abelson tyrosine kinase domain. This binding involves hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the inactive conformation of the kinase . By inhibiting the kinase activity, the compound prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound forms stable hydrogen-bonded chains through its amide, amine, and pyrimidine groups, which contribute to its sustained inhibitory effects on tyrosine kinases

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased inhibitory effects on tyrosine kinases, leading to more pronounced cytotoxic effects on cancer cells . At high doses, the compound may also exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes are essential for the compound’s biotransformation and elimination from the body. The involvement of specific enzymes and cofactors in these pathways influences the compound’s metabolic flux and metabolite levels, which are critical for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its inhibitory effects on tyrosine kinases within the appropriate cellular context, thereby enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 4-(pyridin-3-yl)pyrimidin-2-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by esterification to obtain the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as nitration, reduction, and esterification, with careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is unique due to its specific structural features, which confer distinct biological activity. Its combination of pyridinyl and pyrimidinyl groups allows for selective binding to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-5-6-13(17(23)24-2)10-16(12)22-18-20-9-7-15(21-18)14-4-3-8-19-11-14/h3-11H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECBKQYLJDEVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589940
Record name Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917392-54-2
Record name Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917392-54-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
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Record name METHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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